TLR2 Agonist Potency: Mosedipimod vs. Reference Agonist SMU127 — Direct Cross-Study Comparison
Mosedipimod activates human TLR2 with an EC50 of 300 nM in HEK-Blue cells expressing human TLR2 and harboring an NF-κB promoter-driven secreted alkaline phosphatase reporter [1]. In the same cellular assay system using HEK293 cells expressing human TLR2 with NF-κB reporter, the reference TLR1/2 heterodimer agonist SMU127 demonstrates an EC50 of 550 nM .
| Evidence Dimension | TLR2 agonism potency (EC50 for NF-κB activation) |
|---|---|
| Target Compound Data | EC50 = 300 nM |
| Comparator Or Baseline | SMU127: EC50 = 550 nM |
| Quantified Difference | Mosedipimod exhibits 1.83-fold higher potency (lower EC50 by 250 nM) |
| Conditions | HEK-Blue / HEK293 cells expressing human TLR2 with NF-κB-driven secreted alkaline phosphatase reporter |
Why This Matters
The 1.83-fold potency advantage enables lower dosing requirements for equivalent TLR2 pathway activation, which may reduce off-target effects and manufacturing cost per dose.
- [1] BindingDB. Entry BDBM50503932, CHEMBL4443960. EC50 = 300 nM for human TLR2 expressed in HEK-Blue cells with NF-κB promoter-driven secreted alkaline phosphatase. View Source
